molecular formula C18H31GdN4O9 B1674391 Gadobutrol CAS No. 138071-82-6

Gadobutrol

Cat. No.: B1674391
CAS No.: 138071-82-6
M. Wt: 604.7 g/mol
InChI Key: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
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Description

Gadobutrol (Gd-DO3A-butrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) approved for magnetic resonance imaging (MRI) in adults and children. Formulated at a high concentration of 1.0 mmol/mL, it offers unique advantages in clinical practice, including rapid bolus injection suitability and enhanced contrast-to-noise ratio (CNR) . Its macrocyclic structure ensures high kinetic stability, minimizing gadolinium ion (Gd³⁺) release and reducing the risk of nephrogenic systemic fibrosis (NSF) compared to linear GBCAs . This compound is primarily excreted renally, with a half-life of 1.8 hours in healthy individuals, and demonstrates dose-proportional pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadobutrol involves several steps:

    Starting Material: Cyclen mono-formaldehyde is used as the starting material.

    Alkylation Reaction: Cyclen mono-formaldehyde undergoes an alkylation reaction with tert-butyl bromoacetate.

    Hydrolysis: The alkylation product is hydrolyzed to obtain a tricarboxylate intermediate.

    Complex Formation: The tricarboxylate intermediate reacts with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

    Final Complexation: The reaction product is then complexed with gadolinium oxide to obtain this compound

Industrial Production Methods: Industrial production of this compound involves controlled crystallization conditions to achieve high purity levels (greater than 99.7%) and ensure the compound is suitable for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol primarily undergoes complexation reactions due to its macrocyclic structure. It is designed to be highly stable and resistant to dissociation, minimizing the risk of releasing free gadolinium ions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, which is used as a contrast agent in MRI .

Scientific Research Applications

Characteristics of Gadobutrol

This compound is characterized by its macrocyclic structure, which contributes to its high stability and low risk of nephrogenic systemic fibrosis (NSF). It is available in a concentration of 1.0 mmol/mL, providing enhanced imaging capabilities compared to lower concentration agents. The following table summarizes key properties:

PropertyValue
Concentration1.0 mmol/mL
RelaxivityHigher than standard GBCAs
StabilityMacrocyclic
Risk of NSFLow

Contrast-Enhanced MRI

This compound is primarily used for contrast-enhanced MRI to visualize pathological lesions across various body regions. Its efficacy has been demonstrated in numerous studies:

  • CNS Imaging : this compound has shown non-inferiority to other approved contrast agents for CNS imaging, providing high diagnostic confidence and sensitivity in detecting ischemic versus non-ischemic tissues .
  • Abdominal Imaging : It has been found effective in imaging upper abdominal organs such as the liver, kidneys, and pancreas, outperforming other agents like gadoxetic acid in certain cases due to its higher gadolinium concentration .

Magnetic Resonance Angiography (MRA)

In MRA studies, this compound has demonstrated strong diagnostic agreement with intra-arterial digital subtraction angiography (IADSA). It effectively visualizes vascular perfusion and flow-related abnormalities, making it suitable for assessing conditions affecting major vessels .

Safety Profile

The safety of this compound has been extensively studied. The GARDIAN study reported a low incidence of adverse drug reactions (ADRs), with only 0.7% of patients experiencing side effects . This safety profile is consistent across diverse patient populations, including those with renal impairment or cardiovascular diseases.

Pediatric Use

A study involving patients under two years old confirmed that this compound is safe and effective for diagnosing multiple pathologies in this vulnerable population .

Efficacy in Renal Patients

Research indicates that this compound can be administered safely to patients with moderate to severe renal impairment without significant adverse effects, making it a viable option for this demographic .

Comparative Studies

Comparative studies have assessed the efficacy of this compound against other GBCAs:

  • A study involving 123 patients showed that while some readers preferred gadobenate dimeglumine over this compound, the differences were not statistically significant across all cases .
  • Another analysis confirmed that this compound's diagnostic performance was comparable to MAGNEVIST in both kidney and liver studies .

Mechanism of Action

Gadobutrol works by enhancing the contrast of MRI images. It highlights areas with disrupted blood-brain barriers or abnormal vascularity by altering the relaxation times of protons in the body. This results in a clearer and more detailed image of the internal structures. The non-ionic macrocyclic structure of this compound ensures high stability and minimizes the risk of releasing free gadolinium ions .

Comparison with Similar Compounds

Adverse Drug Reactions (ADRs)

  • Gadobutrol: In the GARDIAN study (N=23,708), the overall ADR incidence was 0.7%, with severe reactions (e.g., anaphylactoid shock) occurring in 0.02% of patients. No NSF cases were confirmed in pediatric populations .
  • Linear Agents (e.g., Gadopentetate Dimeglumine) : Higher NSF risk due to lower thermodynamic stability. ADR rates range from 1.2–3.8% in large surveillance studies .
  • Intermediate-Risk Linear Agents (e.g., Gadobenate Dimeglumine) : Classified as "intermediate risk" for NSF but still require caution in renal impairment .
Agent Structure NSF Risk ADR Incidence Severe ADRs
This compound Macrocyclic Low 0.7% 0.02%
Gadoterate Meglumine Macrocyclic Low 0.9% 0.03%
Gadobenate Dimeglumine Linear Intermediate 1.5% 0.05%
Gadopentetate Dimeglumine Linear High 2.1% 0.1%

Data synthesized from

Pharmacokinetics and Stability

  • Linear Agents (e.g., Gd-DTPA) : Slower elimination and higher residual gadolinium retention in tissues, increasing NSF risk .
Parameter This compound Gadoteridol Gadobenate Dimeglumine
Elimination Half-life 1.8 h 1.6 h 2.0 h
Protein Binding <1% <1% 3–5%
Thermodynamic Stability (log K) 21.8 17.1 14.8

Adapted from

Imaging Efficacy

Relaxivity and Contrast Quality

This compound has superior T1 relaxivity (5.2 mmol⁻¹s⁻¹ at 1.5T ) compared to other macrocyclic agents (e.g., Gadoteridol: 4.1 mmol⁻¹s⁻¹), enhancing lesion conspicuity in CNS and cardiovascular imaging .

  • Brain Metastases : this compound showed higher CNR than Gadobenate Dimeglumine in intraindividual studies, improving lesion detection .
  • Abdominal MRI/MRA : In a "one-stop" imaging study, this compound outperformed Gd-DTPA in vascular and parenchymal contrast enhancement .

Dose Efficiency

  • This compound : The 1.0 mmol/mL concentration allows half-volume injections compared to 0.5 mmol/mL agents, enabling rapid bolus delivery for perfusion studies .
  • Gadopiclenol: A newer agent requiring half the gadolinium dose (0.05 mmol/kg) to achieve efficacy comparable to this compound (0.1 mmol/kg) in CNS imaging .

Neuroimaging

  • This compound is preferred for detecting brain metastases due to higher CNR and thinner slice imaging (1 mm vs. 2 mm with other agents) .

Cardiovascular MRI

  • In myocardial infarction imaging, this compound provided higher CNR between infarct and blood than Gadobenate Dimeglumine, improving scar delineation .

Biological Activity

Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Its unique properties, including high stability and low toxicity, make it a preferred choice for imaging in various clinical settings. This article explores the biological activity of this compound, including its pharmacokinetics, safety profile, and clinical applications.

Pharmacokinetics

This compound exhibits a rapid distribution phase following intravenous administration. The pharmacokinetic parameters are summarized in Table 1.

Parameter Value
Volume of Distribution (Vd)Approximately 0.25 L/kg
Elimination Half-Life (t½)1.5 hours
Clearance0.5 L/h/kg

This compound is primarily excreted unchanged via the kidneys, with approximately 90% of the administered dose eliminated within 24 hours. This rapid clearance is beneficial for patients with normal renal function, reducing the risk of gadolinium retention in tissues .

Safety Profile

This compound has a favorable safety profile compared to other GBCAs, particularly concerning nephrotoxicity and allergic reactions. However, it is essential to monitor patients with compromised renal function closely due to the risk of nephrogenic systemic fibrosis (NSF), especially in those with advanced kidney disease .

Adverse Reactions

The most common adverse reactions reported during clinical trials include:

  • Nausea
  • Headache
  • Injection site pain
  • Rash

Serious adverse reactions are rare but can include anaphylactic reactions and acute kidney injury, particularly in at-risk populations .

Clinical Applications

This compound is utilized in various imaging scenarios, including:

  • Neurological Imaging : It enhances the visualization of brain tumors and abnormalities by highlighting areas with disrupted blood-brain barriers.
  • Cardiovascular Imaging : this compound aids in detecting myocardial inflammation and assessing cardiac viability through late gadolinium enhancement techniques.
  • Oncology : It is used to improve lesion detection and characterization in various cancers .

Case Studies

Several studies have demonstrated the efficacy and safety of this compound in clinical practice:

  • Phase III Clinical Trials : A comprehensive analysis involving over 29 million applications showed that this compound was well-tolerated, with a low incidence of serious adverse events .
  • Retrospective Study on Nephrotoxicity : A study involving 91 patients with varying stages of kidney disease indicated that none required renal replacement therapy after this compound administration, suggesting its relative safety even in at-risk populations .
  • Comparative Study : Research comparing this compound with other GBCAs found significantly lower rates of adverse reactions and better patient outcomes in terms of imaging quality and diagnostic accuracy .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting Gadobutrol and its impurities in preclinical samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for simultaneous quantification of this compound and its impurities (A, B, C). Key parameters include a C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v), flow rate of 1.0 mL/min, and detection at 254 nm. Validation must follow ICH guidelines for linearity (e.g., 0.05–150 μg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. How can researchers design in vivo studies to assess this compound’s safety in neurological tissues?

  • Methodological Answer : Use rodent models with repeated intravenous injections (e.g., 0.6 mmol/kg dose, 5 injections over 10 weeks). Assess Gd retention via inductively coupled plasma mass spectrometry (ICP-MS) in brain, spinal cord, and peripheral nerves. Behavioral tests (e.g., rotarod for motor function, Y-maze for cognition) and biochemical assays (e.g., lactate dehydrogenase activity in hippocampal tissue) are critical to evaluate functional impacts .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in human subjects?

  • Methodological Answer : Focus on elimination half-life (t½), renal clearance (CLR), and volume of distribution (Vd). This compound exhibits first-order kinetics with t½ ≈ 1.5 hours in healthy kidneys. Use blood and urine samples collected at intervals (e.g., 0, 30, 60, 120 minutes post-injection) and analyze via ICP-MS or MRI-based relaxometry .

Advanced Research Questions

Q. How can contradictory findings about this compound’s neurotoxicity be resolved in preclinical studies?

  • Methodological Answer : Conduct systematic meta-analyses of existing data, stratifying studies by dose frequency, animal strain, and endpoints (e.g., histological vs. behavioral outcomes). For example, while some studies report Gd retention in the hippocampus without cognitive deficits , others may observe toxicity; reconcile these by standardizing exposure protocols and including negative controls (e.g., saline-injected cohorts).

Q. What experimental designs are optimal for evaluating this compound’s long-term retention in patients with impaired renal function?

  • Methodological Answer : Longitudinal cohort studies with nested case-control designs. Track patients with eGFR <30 mL/min/1.73m² using serial MRI and urinary Gd measurements over 12–24 months. Include covariates like age, concurrent medications, and dialysis status. Statistical models (e.g., mixed-effects regression) should account for time-dependent confounding variables .

Q. How can researchers validate novel analytical methods for this compound against established techniques?

  • Methodological Answer : Perform cross-validation between new methods (e.g., LC-MS/MS) and gold-standard HPLC-UV. Use Bland-Altman plots to assess agreement in Gd quantification. For LC-MS/MS, optimize ion transitions (e.g., m/z 547 → 488 for this compound) and validate sensitivity (LOQ ≤0.01 μg/mL) and matrix effects (recovery ≥95% in plasma) .

Q. What strategies mitigate bias in retrospective studies on this compound-associated nephrogenic systemic fibrosis (NSF)?

  • Methodological Answer : Use propensity score matching to balance cohorts (e.g., this compound-exposed vs. non-exposed) by age, renal function, and comorbidities. Sensitivity analyses (e.g., E-value calculations) quantify unmeasured confounding. Include histopathological confirmation of NSF cases to reduce misclassification bias .

Q. Data Analysis and Interpretation

Q. How should researchers address missing data in longitudinal this compound retention studies?

  • Methodological Answer : Apply multiple imputation (MI) with chained equations, assuming data are missing at random (MAR). Validate imputations via trace plots and convergence diagnostics. Sensitivity analyses (e.g., pattern-mixture models) assess robustness if data are missing not at random (MNAR) .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear mixed-effects models (NLME) with Emax or sigmoidal curves quantify relationships between cumulative Gd dose and outcomes (e.g., LDH activity). Bootstrap resampling (≥1,000 iterations) estimates confidence intervals for EC50 values .

Q. Ethical and Feasibility Considerations

Q. How can researchers ensure ethical compliance in pediatric this compound studies?

  • Methodological Answer : Obtain informed assent/consent using age-appropriate documentation. Limit Gd exposure to clinically necessary scans and use the lowest effective dose (e.g., 0.1 mmol/kg). Include independent data safety monitoring boards (DSMBs) for interim analyses .

Q. What feasibility criteria should guide sample size estimation in this compound RCTs?

  • Methodological Answer : Conduct power analyses based on pilot data (e.g., effect size Δ=0.3 for MRI enhancement). Assume 80% power, α=0.05, and attrition rate ≥15%. Adaptive designs (e.g., group sequential) allow sample size re-estimation .

Q. Tables for Key Parameters

Parameter HPLC-UV Method ICP-MS Analysis
Linearity Range0.05–150 μg/mL0.01–500 ng/g
Precision (RSD)<2%<5%
Recovery98–102%95–105%
Detection Limit (LOD)0.02 μg/mL0.005 ng/g
Neurological Outcomes This compound Group Control Group
Hippocampal LDH Activity225 ± 15 U/mg protein180 ± 10 U/mg protein
Sciatic Nerve Threshold0.12 ± 0.03 V0.18 ± 0.05 V

Properties

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027434
Record name Gadobutrol
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Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

770691-21-9
Record name Gadobutrol
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Record name Gadobutrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
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Record name GADOBUTROL
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Record name Gadobutrol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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